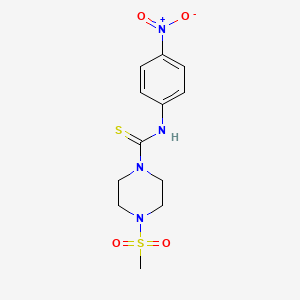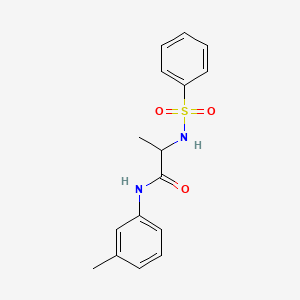![molecular formula C18H17F3N4O2S B4116611 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4116611.png)
4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
説明
4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide, also known as TFPNP, is a chemical compound that has gained increasing attention in the scientific community due to its potential use in drug development. TFPNP belongs to the class of piperazinecarbothioamide compounds and has a molecular weight of 419.4 g/mol.
作用機序
4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is believed to exert its effects through a combination of mechanisms. It has been shown to bind to the 5-HT1A receptor and act as a partial agonist, which could lead to an increase in serotonin levels in the brain. 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide also inhibits the activity of acetylcholinesterase, which could lead to an increase in acetylcholine levels in the brain. Finally, 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to bind to the dopamine transporter, which could lead to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. In animal studies, 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory conditions.
実験室実験の利点と制限
One advantage of using 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide in lab experiments is its specificity for certain receptors and enzymes. This can make it a useful tool for studying the function of these systems in the brain. However, one limitation of 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is its potential toxicity. It has been shown to be toxic at high doses in animal studies, which could limit its use in humans.
将来の方向性
There are a number of potential future directions for research on 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide. One area of interest is its potential use as a treatment for anxiety and depression. Another area of interest is its potential use as a treatment for Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide in humans, as well as its potential side effects. Finally, 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide could be used as a tool for studying the function of neurotransmitter systems in the brain, which could lead to a better understanding of these systems and the development of new treatments for neurological disorders.
科学的研究の応用
4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been studied extensively in the field of neuroscience due to its potential as a modulator of neurotransmitter systems. It has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has also been found to have affinity for the dopamine transporter, which could make it a potential treatment for Parkinson's disease. Additionally, 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This could make 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide a potential treatment for Alzheimer's disease.
特性
IUPAC Name |
4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c19-18(20,21)15-3-1-2-4-16(15)22-17(28)24-11-9-23(10-12-24)13-5-7-14(8-6-13)25(26)27/h1-8H,9-12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPKDJUJNOEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4116538.png)
![5-[(2-fluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4116544.png)
![4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide](/img/structure/B4116547.png)
![N-[2-(1-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4116552.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4116563.png)


![N-[1-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4116589.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4116604.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4116605.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4116609.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4116622.png)

![7-methyl-1-[4-(methylthio)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116632.png)